9,9-Dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 9,9-Dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Brand Name: Vulcanchem
CAS No.: 5958-48-5
VCID: VC0442299
InChI: InChI=1S/C24H28N2O2/c1-4-12-28-17-9-7-8-16(13-17)23-22-20(14-24(2,3)15-21(22)27)25-18-10-5-6-11-19(18)26-23/h5-11,13,23,25-26H,4,12,14-15H2,1-3H3
SMILES: CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2
Molecular Formula: C24H28N2O2
Molecular Weight: 376.5g/mol

9,9-Dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

CAS No.: 5958-48-5

Main Products

VCID: VC0442299

Molecular Formula: C24H28N2O2

Molecular Weight: 376.5g/mol

9,9-Dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one - 5958-48-5

CAS No. 5958-48-5
Product Name 9,9-Dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Molecular Formula C24H28N2O2
Molecular Weight 376.5g/mol
IUPAC Name 9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C24H28N2O2/c1-4-12-28-17-9-7-8-16(13-17)23-22-20(14-24(2,3)15-21(22)27)25-18-10-5-6-11-19(18)26-23/h5-11,13,23,25-26H,4,12,14-15H2,1-3H3
Standard InChIKey SRWVLYILVSBFJV-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2
Canonical SMILES CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2
PubChem Compound 2878614
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator